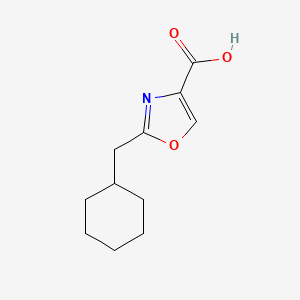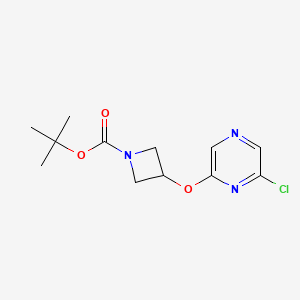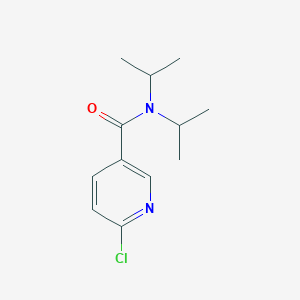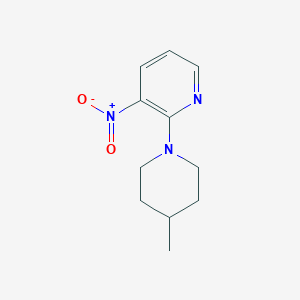![molecular formula C12H21NO3 B1399565 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1457705-09-7](/img/structure/B1399565.png)
1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
The compound “1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid” is a heterocyclic compound. It consists of a piperidine ring with a carboxylic acid moiety . It is also known as “4-piperidinecarboxylic acid” or “Isonipecotic acid” and acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a carboxylic acid moiety .Scientific Research Applications
1. Cancer Treatment Potential
One significant application of related compounds is in cancer treatment. For example, derivatives of piperidine-4-carboxylic acid are used in the synthesis of Aurora kinase inhibitors, which are important in cancer therapy. These inhibitors can potentially treat cancer by inhibiting Aurora A, a protein implicated in the progression of the disease (ロバート ヘンリー,ジェームズ, 2006).
2. Antibacterial and Antituberculosis Activity
Compounds synthesized from 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid derivatives have shown promising antibacterial and antituberculosis activities. A study on novel tetrazole derivatives revealed these compounds have significant activity against pathogenic strains, including those causing tuberculosis (G.V. Megha, Y. Bodke, H. Shanavaz, 2023).
3. Synthesis of Bioactive Compounds
Piperidine-4-carboxylic acid and its derivatives are vital in synthesizing various bioactive compounds. These compounds have been synthesized for their antibacterial properties, with some showing significant results against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).
4. Soluble Epoxide Hydrolase Inhibition
In the field of enzyme inhibition, derivatives of piperidine-4-carboxylic acid, such as 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, have been identified as inhibitors of soluble epoxide hydrolase. This inhibition can be significant in studying various disease models (R. Thalji et al., 2013).
5. Spectroscopic and Quantum Mechanical Studies
Spectroscopic properties of derivatives like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated using various spectroscopic techniques. These studies are crucial for understanding the chemical properties and potential applications of these compounds (P. Devi, A. Bishnoi, S. Fatma, 2020).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Future Directions
The future directions for research on “1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid” could involve further exploration of its synthesis methods, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties could be studied in more detail. The safety and hazards associated with this compound could also be investigated further. Lastly, its potential applications in the field of neuroscience and pharmacology could be explored .
properties
IUPAC Name |
1-(oxan-4-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12(15)11-1-5-13(6-2-11)9-10-3-7-16-8-4-10/h10-11H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHHKDNYJNETFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1399485.png)
![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)
![2-Chloro-3-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1399487.png)

amine](/img/structure/B1399491.png)
![(6-Methoxy-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1399493.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)



